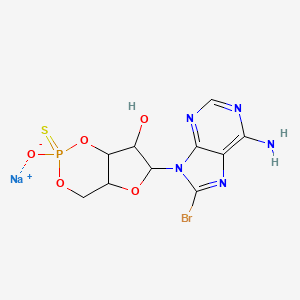![molecular formula C10H9F3N4 B12107558 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107558.png)
1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclocondensation of hydrazine derivatives with nitriles or amidines. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts, such as copper or palladium, can also be employed to improve reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, disrupting their normal function.
Pathways Involved: The compound can interfere with metabolic pathways, leading to the accumulation of toxic intermediates and ultimately causing cell death.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole: A simpler triazole compound with similar chemical properties but lacking the trifluoromethyl group.
3-Amino-1,2,4-Triazole: Another triazole derivative with an amino group, used in various chemical and biological applications.
Uniqueness: 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for developing new drugs and materials with improved properties .
Eigenschaften
Molekularformel |
C10H9F3N4 |
|---|---|
Molekulargewicht |
242.20 g/mol |
IUPAC-Name |
[3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C10H9F3N4/c11-10(12,13)7-3-1-6(2-4-7)9-15-8(5-14)16-17-9/h1-4H,5,14H2,(H,15,16,17) |
InChI-Schlüssel |
MDLFVLNVKSMXKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(Pyridin-3-yl)ethyl]thian-4-amine](/img/structure/B12107508.png)
![3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid](/img/structure/B12107512.png)


![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B12107524.png)

![Methyl 3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12107539.png)
![Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate](/img/structure/B12107540.png)
![2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane](/img/structure/B12107542.png)

amine](/img/structure/B12107553.png)
